molecular formula C7H10N4O2 B2992699 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1699043-64-5

6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2992699
CAS No.: 1699043-64-5
M. Wt: 182.183
InChI Key: VQIPDFNXFMNTEA-UHFFFAOYSA-N
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Description

6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H10N4O2. It belongs to the class of triazolopyrimidines, which are characterized by their fused triazole and pyrimidine rings

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown inhibitory activity against CDK2, a cyclin-dependent kinase . This suggests that 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid may interact with this enzyme and potentially others in biochemical reactions.

Cellular Effects

Preliminary studies suggest that similar compounds can inhibit the growth of certain cell lines . This indicates that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its structural similarity to other compounds, it is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of 5-amino-1,2,4-triazoles with 1,3-bifunctional dicarbonyl substrates. The reaction conditions often require heating and the use of a suitable solvent to facilitate the formation of the fused ring structure.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of substituted derivatives of the triazolopyrimidine core.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

Biology: It has been studied for its potential biological activity, including its role as a kinase inhibitor, which can be useful in cancer research[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including inflammatory and autoimmune disorders.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

Uniqueness: 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific structural features, such as the presence of the methyl group and the carboxylic acid moiety, which can influence its reactivity and biological activity compared to other triazolopyrimidines.

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4/h4H,2-3H2,1H3,(H,12,13)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIPDFNXFMNTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=NC(=NN2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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